Tert-butyl cyclooctanecarboperoxoate

Description

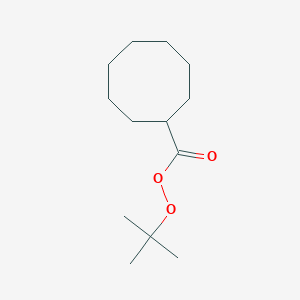

Tert-butyl cyclooctanecarboperoxoate is an organic peroxoate ester characterized by a cyclooctane backbone substituted with a tert-butyl peroxycarboxylate group. Such compounds are typically employed as radical initiators in polymerization reactions or as oxidizing agents in organic synthesis. Their reactivity stems from the labile O–O bond in the peroxo group, which readily undergoes homolytic cleavage under thermal or photolytic conditions to generate free radicals.

Properties

CAS No. |

25023-19-2 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl cyclooctanecarboperoxoate |

InChI |

InChI=1S/C13H24O3/c1-13(2,3)16-15-12(14)11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3 |

InChI Key |

NIBJOGQGLDDLQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)C1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclooctanecarboperoxoate typically involves the reaction of cyclooctanecarboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid and various metal catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclooctanecarboperoxoate undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.

Reduction: Under specific conditions, it can be reduced to form tert-butyl cyclooctanecarboxylate.

Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Reagents like halogens or nucleophiles are used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include oxidized organic compounds, such as alcohols and ketones.

Reduction: The primary product is tert-butyl cyclooctanecarboxylate.

Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Tert-butyl cyclooctanecarboperoxoate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.

Biology: The compound is studied for its potential use in biological assays and as a probe for oxidative stress.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.

Industry: It is used in polymerization reactions and as an initiator in the production of various polymers.

Mechanism of Action

The mechanism of action of tert-butyl cyclooctanecarboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Tert-butyl cyclooctanecarboperoxoate : Contains a cyclooctane ring fused to a peroxoate ester group (–O–O–CO–O–t-Bu). This structure confers high reactivity due to the peroxo bond.

- Tert-butyl alcohol (t-BuOH) : A simple tertiary alcohol (C₄H₁₀O) with a hydroxyl group (–OH) attached to a tert-butyl moiety. It is primarily used as a solvent or intermediate, with moderate flammability (Flash Point: 52°F) and low reactivity (Reactivity Rating: 0) .

- Tert-butyl hydroperoxide (TBHP) : A liquid peroxide (C₄H₁₀O₂) with a –O–O–H group. It is thermally unstable and used as an oxidizer, posing explosion risks under confinement .

Physicochemical Properties

*Data inferred from peroxoate class properties due to lack of direct evidence.

Hazard and Stability Profiles

- This compound : Expected to exhibit high reactivity and thermal instability typical of organic peroxides. May decompose explosively under heat, friction, or contamination. Requires refrigeration (e.g., –20°C) and inert storage conditions.

- Tert-butyl alcohol : Lower hazard profile (Health Risk 2, Flammability 3) but poses risks of skin/eye irritation and central nervous system depression at high exposures .

Handling and Regulatory Considerations

- Peroxoates : Require stringent controls (e.g., explosion-proof equipment, minimal inventory) absent in t-BuOH handling. Unlike t-BuOH, which has established OSHA exposure limits (100 ppm TWA), peroxoates often lack occupational exposure guidelines due to their instability .

- Storage : t-BuOH is stored in cool, ventilated areas away from oxidizers , whereas peroxoates demand segregation from reducing agents and metals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.